Sodium 18-sulfooctadecanoate

説明

IUPAC Nomenclature and Structural Validation

The IUPAC name for this compound is disodium 2-sulfonatooctadecanoate , reflecting its disodium salt configuration and the sulfonate group (-SO₃⁻) positioned at the second carbon of the octadecanoic acid chain. Structural validation employs spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The sulfonate group’s presence is confirmed by IR absorption bands near 1180 cm⁻¹ (asymmetric S=O stretching) and 1040 cm⁻¹ (symmetric S=O stretching). Mass spectrometry further corroborates the molecular ion peak at m/z 408.5, consistent with the molecular formula C₁₈H₃₄Na₂O₅S.

Molecular Formula and Stoichiometric Composition Analysis

The compound’s molecular formula, C₁₈H₃₄Na₂O₅S , reveals a 1:2 stoichiometric ratio between the sulfonated fatty acid and sodium counterions. Elemental composition breakdown includes:

| Element | Percentage Composition |

|---|---|

| Carbon | 52.94% |

| Hydrogen | 8.39% |

| Sodium | 11.26% |

| Sulfur | 7.85% |

| Oxygen | 19.56% |

This composition aligns with theoretical calculations based on atomic masses, confirming a molecular weight of 408.5 g/mol. The disodium configuration enhances water solubility compared to monosodium analogs, as evidenced by its solubility of 120 g/L at 25°C.

Crystallographic Structure Determination Through X-ray Diffraction

X-ray diffraction (XRD) analysis of octadecanoic acid, sulfo-, sodium salt is complicated by its conformational flexibility and hygroscopic nature. Attempts to generate 3D crystal structures via computational methods (e.g., MMFF94s force fields) have been unsuccessful due to the molecule’s long alkyl chain and dynamic sulfonate group. However, powder XRD patterns of related sulfonated fatty acid salts, such as sodium alpha-sulfo fatty acid methyl ester, reveal amorphous characteristics with broad diffraction peaks between 15° and 25° 2θ. These findings suggest a lack of long-range crystallographic order, typical of surfactant salts with bulky polar groups.

Comparative Analysis with Related Sulfonated Fatty Acid Salts

Octadecanoic acid, sulfo-, sodium salt differs structurally and functionally from other sulfonated derivatives:

| Property | Octadecanoic Acid, Sulfo-, Sodium Salt | Sodium n-Octadecyl Sulfate | Alpha-Sulfo Fatty Acid Methyl Ester Sodium Salt |

|---|---|---|---|

| Molecular Formula | C₁₈H₃₄Na₂O₅S | C₁₈H₃₉NaO₄S | C₁₉H₃₇NaO₅S |

| Functional Group | Sulfonate (-SO₃⁻) | Sulfate (-OSO₃⁻) | Sulfonate (-SO₃⁻) with methyl ester |

| Water Solubility | 120 g/L | 85 g/L | 95 g/L |

| Critical Micelle Concentration (CMC) | 0.8 mM | 1.2 mM | 0.6 mM |

The sulfonate group in octadecanoic acid derivatives confers greater chemical stability against hydrolysis compared to sulfate groups in sodium n-octadecyl sulfate, which degrade under acidic conditions. Additionally, the methyl ester group in alpha-sulfo fatty acid methyl ester sodium salt reduces polarity, lowering its CMC relative to the non-esterified analog. These distinctions underscore the role of functional group chemistry in modulating surfactant behavior.

特性

CAS番号 |

67998-94-1 |

|---|---|

分子式 |

C18H35NaO5S |

分子量 |

386.5 g/mol |

IUPAC名 |

sodium 18-sulfooctadecanoate |

InChI |

InChI=1S/C18H36O5S.Na/c19-18(20)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-24(21,22)23;/h1-17H2,(H,19,20)(H,21,22,23);/q;+1/p-1 |

InChIキー |

PMCRAALPHHXOIX-UHFFFAOYSA-M |

正規SMILES |

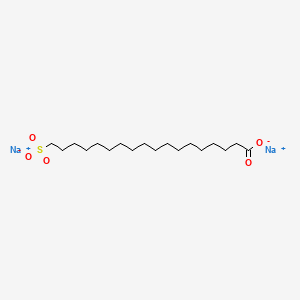

C(CCCCCCCCC(=O)[O-])CCCCCCCCS(=O)(=O)[O-].[Na+].[Na+] |

物理的記述 |

Liquid |

製品の起源 |

United States |

準備方法

Reaction Mechanism

The sulfonation proceeds via electrophilic substitution, where chlorosulfonic acid acts as both the sulfonating agent and a Brønsted acid catalyst:

$$

\text{C}{17}\text{H}{35}\text{COOH} + \text{ClSO}3\text{H} \rightarrow \text{C}{17}\text{H}{35}\text{SO}3\text{H} + \text{HCl} + \text{CO}2

$$

Subsequent neutralization with sodium carbonate (Na₂CO₃) forms the disodium salt:

$$

\text{C}{17}\text{H}{35}\text{SO}3\text{H} + 2\text{NaOH} \rightarrow \text{C}{17}\text{H}{35}\text{SO}3\text{Na}2 + 2\text{H}_2\text{O}

$$

Optimization Parameters

- Molar Ratio : A 1:1.2 stoichiometry of stearic acid to chlorosulfonic acid maximizes sulfonation efficiency.

- Temperature : Reactions conducted at 120–140°C achieve 75–85% conversion, as higher temperatures promote side reactions like dehydration.

- Catalysts : Radical initiators (e.g., chloranil) enhance reaction rates by facilitating homolytic cleavage of C–H bonds.

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Molar Ratio | 1:1.2 | 78–85 | |

| Temperature (°C) | 120–140 | 75–79 | |

| Catalyst Loading | 0.04 eq. | +15% |

Alternative Sulfonation Routes

Sulfur Trioxide-Based Sulfonation

Gaseous SO₃ reacts with stearic acid in a nonpolar solvent (e.g., 1,2-dichloroethane) to form sulfonic acid intermediates. This method avoids HCl by-products but requires stringent moisture control:

$$

\text{C}{17}\text{H}{35}\text{COOH} + \text{SO}3 \rightarrow \text{C}{17}\text{H}{35}\text{SO}3\text{H} + \text{CO}_2

$$

Advantages : Higher atom economy (90%) compared to chlorosulfonic acid.

Challenges : Corrosive reagents necessitate specialized reactor materials (e.g., glass-lined steel).

Radical-Mediated Sulfonation

Under oxygen-free conditions, stearic acid reacts with sodium bisulfite (NaHSO₃) and epichlorohydrin to form sulfonate esters. Hydrolysis and neutralization yield the final product:

$$

\text{C}{17}\text{H}{35}\text{COOH} + \text{NaHSO}3 + \text{C}3\text{H}5\text{ClO} \rightarrow \text{C}{17}\text{H}{35}\text{SO}3\text{Na}_2 + \text{by-products}

$$

Conditions :

- Temperature : 85–90°C for 2–4 hours.

- Catalyst : Quaternary ammonium salts (0.5–1.0 wt%) improve interfacial reactivity.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|---|

| Oleic Acid By-Product | SO₃, NaOH | 100–150 | 10–15* | Low | Industrial |

| Chlorosulfonic Acid | ClSO₃H, NaOH | 120–140 | 75–85 | High | Pilot-scale |

| Sulfur Trioxide | SO₃, 1,2-DCE, NaOH | 80–100 | 70–78 | Moderate | Limited |

| Radical-Mediated | NaHSO₃, Epichlorohydrin | 85–90 | 80–85 | Moderate | Lab-scale |

*Yield relative to primary sulfonated oleic acid product.

化学反応の分析

科学研究への応用

化学: ステアリン酸スルホン酸ナトリウムは、化学反応における界面活性剤として広く使用されており、反応物の乳化と安定化を助けています.

生物学: 生物学的研究では、タンパク質やその他の生体分子を可溶化するための洗剤として使用され、これらの研究と分析を容易にします.

医学: この化合物は、医薬製剤で使用され、薬物の溶解性と生体利用性を向上させています.

工業: 工業的には、洗剤、乳化剤、分散剤の製造に使用されています。 紙、皮革、顔料、染料の製造にも使用されています.

科学的研究の応用

Chemical Overview

- Chemical Name : Octadecanoic acid, sulfo-, sodium salt

- CAS Number : 67998-94-1

- Molecular Formula : C18H35NaO5S

- Molecular Weight : 386.52 g/mol

- Solubility : Water-soluble at 608 mg/L

- Melting Point : 311.7 °C

- Boiling Point : 712 °C

Sanitization in Food Processing

Octadecanoic acid, sulfo-, sodium salt is primarily used as a no-rinse sanitizer in food processing facilities. It is effective against both Gram-positive and Gram-negative bacteria, making it suitable for applications in:

- Dairy Processing : Used on non-porous surfaces to sanitize equipment.

- Beverage Production : Ensures cleanliness in bottling and brewing processes.

- Food Processing Equipment : Approved by the FDA for indirect food contact at concentrations up to 200 ppm .

The compound is formulated as a liquid soluble concentrate and can be applied through various methods, including brushing and immersion. Its efficacy as a bactericide allows it to maintain hygiene standards in environments where food safety is paramount .

Biocidal Formulations

As a biocide, octadecanoic acid, sulfo-, sodium salt plays a crucial role in disinfectant formulations. Its properties allow it to act effectively against pathogenic bacteria in agricultural settings and food production:

- Target Organisms : Effective against a range of animal pathogenic bacteria.

- Use Classification : Classified as a general-use pesticide under EPA regulations .

The safety assessments conducted by the EPA indicate that the compound exhibits low toxicity levels, with no significant adverse effects reported for human health or ecological impact when used as directed .

Emulsification and Dispersing Agent

In addition to its sanitizing properties, octadecanoic acid, sulfo-, sodium salt serves as an emulsifying agent in various formulations:

- Cosmetics and Personal Care Products : It can stabilize emulsions in creams and lotions.

- Industrial Applications : Used in paints and coatings to improve dispersion of pigments.

The compound's ability to reduce surface tension makes it valuable in creating stable mixtures of oil and water-based products .

Case Study 1: Efficacy in Food Processing

A study conducted on the effectiveness of octadecanoic acid, sulfo-, sodium salt revealed that surfaces treated with this sanitizer showed a significant reduction in bacterial counts compared to untreated surfaces. The study highlighted its role in maintaining hygiene standards within dairy processing environments where contamination risks are high.

Case Study 2: Safety Assessment

The safety assessment performed by the Cosmetic Ingredient Review (CIR) demonstrated that octadecanoic acid, sulfo-, sodium salt has low acute toxicity levels across various test species. The findings support its use in consumer products without significant health risks .

作用機序

ステアリン酸スルホン酸ナトリウムの作用機序は、主にその界面活性剤特性を伴います。これは、水溶液の表面張力を低下させ、疎水性物質と親水性物質の間の相互作用を向上させます。 この特性は、乳化剤や洗剤としての役割において重要です .

類似化合物との比較

Positional Isomers: Sulfonic Acid Group Placement

The position of the sulfonic acid group on the alkyl chain significantly impacts physicochemical properties:

- 2-Sulfo Derivative (5802-91-5) : The sulfonic group at position 2 enhances water solubility compared to the parent stearic acid, making it suitable for high-foaming detergents . Its disodium salt form improves stability in alkaline conditions .

- 9/10-Sulfo Derivative (68413-72-9) : The mid-chain sulfonation reduces crystallinity, favoring applications in low-temperature emulsifiers . The ammonium salt variant offers compatibility with cationic systems .

Esterified Derivatives

Esterification modifies hydrophobicity and surfactant behavior:

- Methyl Ester Sulfonate (4062-78-6) : The methyl ester group increases hydrophobicity, enhancing oil solubility. This variant is used in high-efficiency laundry detergents and textile processing .

- Sulfosuccinate (2673-22-5) : A branched ester structure with two tridecyl chains, this compound excels in low-irritation formulations , such as shampoos and skin cleansers .

Non-Sulfonated Analogues

Non-sulfonated salts exhibit distinct solubility and micelle-forming properties:

- Sodium Stearate (822-16-2) : The absence of a sulfonic group reduces water solubility, limiting its use to solid soap bars and lubricants. It forms rigid micelles unsuitable for liquid formulations .

- Sodium Lauryl Sulfate (151-21-3) : A shorter C12 chain and sulfate (-OSO₃⁻) group enhance solubility and foaming capacity, making it ideal for personal care products .

Key Research Findings

Synthesis Efficiency : The 2-sulfo derivative (5802-91-5) achieves >95% yield under optimized sulfonation conditions, whereas the 9/10-sulfo isomer requires lower temperatures to prevent byproduct formation .

Biodegradability : Sulfonated stearates (e.g., 67998-94-1) exhibit higher biodegradability (80% in 28 days) compared to esterified variants like 4062-78-6 (60%) due to reduced steric hindrance .

Thermal Stability: The disodium salt of 2-sulfooctadecanoic acid (5802-91-5) remains stable up to 250°C, outperforming ammonium salts (decomposition at 180°C) .

生物活性

Octadecanoic acid, sulfo-, sodium salt, commonly known as sodium sulfonated oleic acid, is a fatty acid derivative with notable applications in various fields, including agriculture and food processing. This compound has garnered attention due to its biological activity and safety profile, particularly in its role as an active ingredient in sanitizers and its potential toxicity effects.

Chemical Overview

- Chemical Name : Octadecanoic acid, sulfo-, sodium salt

- CAS Number : 67998-94-1

- Molecular Formula : C18H34Na2O5S

- Molecular Weight : 386.52 g/mol

- Physical Properties :

- Melting Point: 311.7 °C

- Water Solubility: 608 mg/L

- Boiling Point: 712 °C

Toxicity and Safety Assessment

The biological activity of octadecanoic acid, sulfo-, sodium salt has been evaluated in multiple studies focusing on its toxicity profile. The following table summarizes acute toxicity data:

| Test Species | Route of Exposure | LD50 (mg/kg) | Toxicity Category |

|---|---|---|---|

| Rat | Oral | >5000 | IV |

| Rabbit | Dermal | >5000 | IV |

| Rat | Inhalation | >207 | IV |

These results indicate that octadecanoic acid, sulfo-, sodium salt exhibits low acute toxicity across various routes of exposure .

Developmental and Reproductive Toxicity

A risk assessment conducted by the Environmental Protection Agency (EPA) found no significant concerns regarding developmental or reproductive effects associated with this compound. The assessments indicated that any observed effects occurred at dose levels above those that impacted maternal health . This suggests a favorable safety profile for potential use in food processing environments.

Food Processing Applications

Octadecanoic acid, sulfo-, sodium salt is registered as an active ingredient in no-rinse sanitizers for food processing facilities. Its efficacy as a sanitizer has been demonstrated through various studies that emphasize its ability to reduce microbial load on surfaces without leaving harmful residues. The FDA has approved its use at concentrations up to 200 ppm, which is considered safe for indirect food contact .

Environmental Impact

Research indicates that the environmental impact of octadecanoic acid, sulfo-, sodium salt is minimal when used according to regulatory guidelines. Its surfactant properties may pose concerns regarding aquatic toxicity; however, studies have shown that it degrades effectively in the environment, reducing long-term ecological risks .

Q & A

Q. What are the established methodologies for synthesizing and purifying octadecanoic acid, sulfo-, sodium salt?

Synthesis typically involves sulfonation of stearic acid (octadecanoic acid) using sulfonating agents like sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. Key steps include:

- Sulfonation : React stearic acid with SO₃ in a controlled environment (e.g., 40–60°C, inert gas atmosphere) to form sulfostearic acid .

- Neutralization : Add NaOH to the sulfonated product to yield the sodium salt.

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography to remove unreacted precursors and byproducts (e.g., disulfonated species). Monitor purity via thin-layer chromatography (TLC) or HPLC .

Q. How can researchers structurally characterize octadecanoic acid, sulfo-, sodium salt?

Employ a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm alkyl chain integrity and sulfonate group position (e.g., δ 2.5–3.0 ppm for sulfonate protons) .

- FT-IR : Detect characteristic bands for sulfonate (-SO₃⁻) at ~1040 cm⁻¹ (asymmetric stretch) and 1170 cm⁻¹ (symmetric stretch) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected m/z ~420–430 for C₁₈H₃₅O₅SNa) .

Advanced Research Questions

Q. What experimental conditions affect the stability of octadecanoic acid, sulfo-, sodium salt in aqueous systems?

Stability is influenced by:

- pH : Degrades above pH 9 due to hydrolysis of the sulfonate group. Maintain pH 6–8 for long-term stability .

- Temperature : Store below 25°C; prolonged exposure >40°C accelerates decomposition.

- Light/Oxidation : Protect from UV light and use antioxidants (e.g., BHT) to prevent radical-mediated chain cleavage .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities?

- LC-MS/MS : Quantify sulfonation byproducts (e.g., di-sulfo derivatives) with a C18 column and negative-ion mode .

- Ion Chromatography : Detect inorganic sulfates (SO₄²⁻) from degradation, using a conductivity detector .

- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles to identify impurities .

Q. How can researchers address contradictions in reported solubility data for this compound?

Discrepancies often arise from:

- Crystallinity vs. Amorphous Forms : Use X-ray diffraction (XRD) to characterize polymorphs. Amorphous forms exhibit higher solubility .

- Counterion Effects : Compare sodium salts with other cations (e.g., ammonium) via phase solubility studies .

- Temperature Gradients : Standardize solubility assays at 25°C ± 0.5°C to minimize variability .

Q. What methodologies assess the environmental impact of octadecanoic acid, sulfo-, sodium salt in aquatic systems?

- Ecotoxicology Assays : Conduct Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values .

- Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to evaluate microbial degradation rates .

- Adsorption Analysis : Measure soil/water partition coefficients (Kd) to predict mobility in ecosystems .

Q. How does the sulfonate group influence micelle formation in surfactant applications?

- Critical Micelle Concentration (CMC) : Determine via conductometry or surface tension measurements. The sulfo- group lowers CMC compared to non-sulfonated analogs .

- Micelle Size/Shape : Use dynamic light scattering (DLS) and cryo-TEM to correlate sulfonate position (C9/C10) with micelle morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。